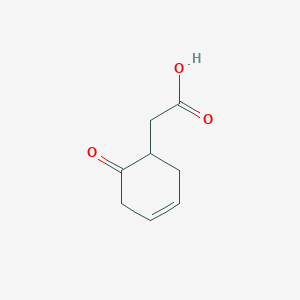

(6-Oxocyclohex-3-en-1-yl)acetic acid

Beschreibung

(6-Oxocyclohex-3-en-1-yl)acetic acid is a bicyclic carboxylic acid characterized by a cyclohexene ring substituted with an oxo group at position 6 and an acetic acid moiety at position 1. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol. The compound features a conjugated enone system (α,β-unsaturated ketone), which imparts reactivity in cycloaddition and nucleophilic addition reactions . This structure is relevant in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals.

Eigenschaften

CAS-Nummer |

503177-31-9 |

|---|---|

Molekularformel |

C8H10O3 |

Molekulargewicht |

154.16 g/mol |

IUPAC-Name |

2-(6-oxocyclohex-3-en-1-yl)acetic acid |

InChI |

InChI=1S/C8H10O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-2,6H,3-5H2,(H,10,11) |

InChI-Schlüssel |

YGRIPJFZZNDALK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CCC(=O)C1CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxocyclohex-3-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst can yield the desired product. Another method involves the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of enol esters to the final triketone molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Oxocyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Oxocyclohex-3-en-1-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism of action of (6-Oxocyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ). This activity can lead to antiproliferative and anti-metastatic effects, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | pKa | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | C₈H₁₀O₃ | 154.16 | Moderate | ~3.5–4.0 | Conjugate addition, Diels-Alder |

| 6-Benzoylcyclohex-3-ene-1-carboxylic acid | C₁₄H₁₄O₃ | 230.26 | Low | ~4.2 | Electrophilic substitution |

| Acetic acid | C₂H₄O₂ | 60.05 | High | ~2.5 | Acid-base reactions, esterification |

Biologische Aktivität

(6-Oxocyclohex-3-en-1-yl)acetic acid, also known by its CAS number 503177-31-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Antimicrobial Properties: Preliminary studies suggest that it exhibits antibacterial activity against various pathogens, possibly through disruption of bacterial cell membranes or interference with metabolic processes.

- Anticancer Activity: Research indicates that derivatives of compounds with similar structures can disrupt microtubule dynamics, leading to antiproliferative effects in cancer cells.

Antimicrobial Activity

A study investigating the antibacterial effects of acetic acid derivatives showed that compounds with similar structures to this compound exhibited significant antibacterial properties against common pathogens. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound could be a candidate for further development as an antibacterial agent.

Anticancer Potential

Research into compounds similar to this compound has revealed their potential as anticancer agents. For instance, derivatives have shown effective inhibition of cancer cell lines such as HepG2 and A549, with IC50 values indicating significant antiproliferative activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 13.4 |

| Compound B | A549 | 15.8 |

These findings suggest that this compound may also possess similar anticancer properties.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the effectiveness of this compound was tested against biofilm-forming bacteria associated with burn wounds. The study demonstrated that the compound significantly inhibited biofilm formation at concentrations as low as 0.31%, indicating its potential application in treating infections in burn patients.

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of compounds related to this compound. The results showed that these compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.